molecular formula C17H20N4O2S2 B2997800 N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 476466-80-5

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2997800
CAS No.: 476466-80-5
M. Wt: 376.49
InChI Key: UHYBLTHPAXHTAM-UHFFFAOYSA-N
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Description

The compound N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxoethyl-pyrrolidine moiety and a 3-phenylpropanamide side chain.

Properties

IUPAC Name

N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c22-14(9-8-13-6-2-1-3-7-13)18-16-19-20-17(25-16)24-12-15(23)21-10-4-5-11-21/h1-3,6-7H,4-5,8-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYBLTHPAXHTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions to form the thiadiazole intermediate. This intermediate is then reacted with 3-phenylpropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine moiety can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Pyrrolidine vs. Indole Derivatives

The replacement of pyrrolidine (target compound) with 2,3-dihydro-1H-indole (BB68466) introduces aromaticity and bulk. Indole’s planar structure may enhance binding to hydrophobic pockets in enzymes (e.g., kinase active sites), whereas pyrrolidine’s amine group could improve aqueous solubility via protonation at physiological pH .

Thienopyrimidinone vs. Thiazolidinone Derivatives

The thienopyrimidinone scaffold in provides a fused heterocyclic system, likely improving thermal stability and rigidity compared to the thiazolidinone in .

Simplified Analog (Ethyl-Thiadiazole)

The ethyl-substituted analog () lacks the sulfanyl-linked side chain, resulting in a smaller, less polar molecule. While this may enhance membrane permeability, the absence of the pyrrolidine or indole groups could reduce target specificity.

Molecular Weight and Drug-Likeness

Compounds with molecular weights >400 Da (e.g., BB68466 at 424.54) may face challenges in oral bioavailability per Lipinski’s rule of five. In contrast, the ethyl-substituted analog (261.34 Da) aligns better with conventional drug-likeness criteria but may sacrifice potency .

Biological Activity

N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound with notable biological activities. This article presents a comprehensive review of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, a pyrrolidine moiety, and a phenylpropanamide group. The molecular formula is C19H21N5O3S2C_{19}H_{21}N_{5}O_{3}S_{2} with a molecular weight of 431.5 g/mol. Its structural complexity suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₁N₅O₃S₂
Molecular Weight431.5 g/mol
CAS Number476466-80-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to their active sites, which prevents substrate binding and catalysis. This mechanism is crucial for its potential therapeutic effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole structures. For instance, derivatives similar to this compound have demonstrated significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Against Different Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while some derivatives exhibit toxicity towards certain cancer cell lines, others show selective cytotoxicity without affecting normal cells significantly. For example, the compound was tested on L929 normal cells and showed no significant cytotoxicity at lower concentrations .

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%)
0100
5095
10090
20085

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound exhibited strong antibacterial activity against Gram-positive bacteria. The results suggested that the presence of the thiadiazole moiety is critical for its antimicrobial properties .
  • Cytotoxicity Evaluation : In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated that it could selectively induce apoptosis in cancer cells while sparing normal cells .
  • Mechanistic Insights : Research has revealed that derivatives of this compound may interfere with biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .

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